molecular formula C3H7ClN4O2 B6280436 (2S)-2-amino-3-azidopropanoic acid hydrochloride CAS No. 1620171-64-3

(2S)-2-amino-3-azidopropanoic acid hydrochloride

Cat. No.: B6280436
CAS No.: 1620171-64-3
M. Wt: 166.6
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Description

Contextualizing Azido (B1232118) Amino Acids as Bioorthogonal Building Blocks in Advanced Organic and Peptide Chemistry

Azido amino acids are invaluable tools in chemical biology, serving as bioorthogonal building blocks for the modification and study of biomacromolecules. The azide (B81097) group is a key functional group in "click chemistry," a set of powerful, reliable, and selective reactions. eurpepsoc.compeptide.compeptide.com The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. eurpepsoc.compeptide.com Another important bioorthogonal reaction involving azides is the Staudinger ligation, which forms an amide bond upon reaction with a phosphine (B1218219). eurpepsoc.comnih.gov

These reactions allow for the selective labeling of proteins, glycans, and other biomolecules within complex biological environments, including living cells. nih.govresearchgate.net By incorporating azido amino acids into proteins, researchers can attach a variety of probes, such as fluorescent dyes or biotin (B1667282) tags, to visualize, track, and isolate proteins of interest. nih.gov This has significant implications for:

Structural Studies: Introducing azido amino acids like azidophenylalanine can help reveal the dynamic structural changes of proteins.

Targeted Modification: They provide specific sites for modifying protein drugs, which is crucial for developing new biotechnology products.

Antibody-Drug Conjugates: Azido amino acids enable the site-specific and quantitative attachment of drugs to antibodies, leading to more stable and potent therapeutics.

The azide group's stability under standard peptide synthesis conditions, including both acidic and basic environments, makes it a versatile tool for creating modified peptides and proteins. peptide.com

The Significance of (2S)-Stereochemistry in Directed Synthesis and Biological Applications

The stereochemistry of amino acids is critical to their biological function. acs.orgaimspress.com The "(2S)" designation in (2S)-2-amino-3-azidopropanoic acid indicates the L-configuration, which is the form predominantly found in naturally occurring proteins. acs.orglibretexts.org This stereochemical specificity is crucial for several reasons:

Biological Recognition: The cellular machinery responsible for protein synthesis, the ribosome, primarily recognizes and incorporates L-amino acids. acs.org The (2S)-stereochemistry allows L-azidoalanine to be accepted by this machinery, enabling its site-specific incorporation into a growing polypeptide chain. researchgate.netnih.gov

Enzyme Specificity: Enzymes that act on amino acids are highly stereoselective. acs.org The L-configuration ensures that the modified amino acid can be a substrate for relevant enzymes, allowing for its metabolic processing and integration into biological pathways.

Maintaining Protein Structure: The precise three-dimensional structure of a protein, which is essential for its function, is dictated by the sequence and stereochemistry of its constituent amino acids. nih.gov Using the L-isomer helps to ensure that the introduction of the unnatural amino acid does not drastically alter the protein's native conformation.

The synthesis of enantiomerically pure azido amino acids, such as L-azidoalanine, is a key focus in organic chemistry, often starting from natural amino acids like serine or asparagine to preserve the desired chirality. eurpepsoc.comnih.gov This control over stereochemistry is paramount for the successful application of these building blocks in studying and engineering biological systems. nih.gov

Physicochemical Properties of (2S)-2-amino-3-azidopropanoic acid

PropertyValue
IUPAC Name (2S)-2-amino-3-azidopropanoic acid
Molecular Formula C3H6N4O2
Molecular Weight 130.11 g/mol
Synonyms L-Azidoalanine, (S)-2-Amino-3-azidopropionic acid
Chirality (S)-configuration (L-form)

Key Bioorthogonal Reactions Involving Azido Amino Acids

Reaction NameReactantsProduct LinkageCatalyst
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide, Terminal Alkyne1,4-disubstituted 1,2,3-triazoleCopper(I)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide, Cycloalkyne (e.g., DIBO, BCN)TriazoleNone (strain-promoted)
Staudinger Ligation Azide, Phosphine (with ester trap)Amide BondNone

An in-depth exploration of the synthetic methodologies for producing (2S)-2-amino-3-azidopropanoic acid hydrochloride, a compound of interest in biochemistry and medicinal chemistry, reveals a variety of sophisticated chemical strategies. smolecule.combaseclick.eu This article focuses exclusively on the chemical synthesis of this specific molecule, detailing the introduction of the crucial azide moiety, the strategic use of precursors and protecting groups, and efforts toward process optimization.

Properties

CAS No.

1620171-64-3

Molecular Formula

C3H7ClN4O2

Molecular Weight

166.6

Purity

93

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2s 2 Amino 3 Azidopropanoic Acid Hydrochloride

Reactivity of the Azide (B81097) Group in Selective Organic Transformations

The azide functional group is a cornerstone of modern organic synthesis, prized for its stability and unique reactivity. It can act as a masked amine or participate in a variety of powerful ligation and cyclization reactions. nih.gov In (2S)-2-amino-3-azidopropanoic acid, the azide group's reactivity is central to its utility as a synthetic intermediate.

Catalytic Reduction of the Azide Moiety to Amine Functionality

A primary transformation of the azide group is its reduction to a primary amine. This conversion is fundamental in peptide synthesis and the creation of vicinal diamines. Several catalytic methods are available for this reduction, often proceeding under mild conditions that preserve the stereocenter and other sensitive functional groups. mdpi.com

Common methods for the reduction of organic azides include:

Staudinger Reduction: This reaction involves the treatment of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618), to form an iminophosphorane intermediate. This intermediate is then hydrolyzed to yield the primary amine and a phosphine oxide byproduct. The reaction is known for its mild, non-reductive conditions. mdpi.com

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). It is a highly efficient method for azide reduction. rsc.org

Reduction with Thiol Reagents: Reagents like dithiothreitol (B142953) (DTT) can also be used to reduce azides to amines, often under conditions compatible with solid-phase peptide synthesis.

The choice of reduction method often depends on the presence of other functional groups within the molecule to ensure selective transformation.

Table 1: Common Catalytic Methods for Azide Reduction

MethodReagentsKey Features
Staudinger ReductionTriphenylphosphine (PPh₃) followed by H₂OMild, non-reductive conditions; compatible with many protecting groups.
Catalytic HydrogenationH₂, Pd/CHighly efficient; can sometimes affect other reducible groups.
Thiol-mediated ReductionDithiothreitol (DTT)Often used in bioconjugation and peptide chemistry under aqueous conditions.

Intramolecular Cyclization Reactions, including Aza-Wittig Transformations

The azide group is a key participant in the synthesis of nitrogen-containing heterocycles through intramolecular cyclization reactions. ehu.es A prominent example is the intramolecular aza-Wittig reaction. wikipedia.org This reaction sequence begins with the formation of an iminophosphorane via the Staudinger reaction of the azide with a phosphine. If an electrophilic carbonyl group (like an ester or ketone) is present elsewhere in the molecule, the iminophosphorane can react intramolecularly to form a cyclic imine, which can then be hydrolyzed or further transformed. ehu.eswikipedia.org This strategy is a powerful tool for constructing a wide variety of N-heterocyclic systems under neutral conditions. researchgate.netrsc.org

For a derivative of (2S)-2-amino-3-azidopropanoic acid to undergo an intramolecular aza-Wittig reaction, a suitable carbonyl group would need to be strategically placed within the molecule, for instance, by attaching a keto-containing side chain to the alpha-amino group. The reaction would then proceed via the formation of an iminophosphorane at the beta-position, which would subsequently attack the carbonyl group to forge the new heterocyclic ring. nih.gov

Investigation of Stereochemical Integrity and Retention during Chemical Reactions

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon (the C2 position) is critical when using (2S)-2-amino-3-azidopropanoic acid hydrochloride in asymmetric synthesis. Most of the key transformations involving the beta-azido group are not expected to directly affect the stereochemistry at the alpha-carbon.

For instance:

Azide Reduction: The catalytic reduction of the azide to an amine at the C3 position does not involve breaking any bonds at the C2 stereocenter. Therefore, these reactions typically proceed with full retention of the original (S)-configuration.

Intramolecular Cyclizations: In reactions like the aza-Wittig cyclization, the new bonds are formed involving the nitrogen of the azide and another part of the molecule, leaving the C2 stereocenter untouched.

However, reactions involving the activation of the carboxyl group or manipulation of the alpha-amino group can pose a risk of epimerization (loss of stereochemical purity) at the alpha-carbon, particularly under basic conditions. Careful selection of coupling reagents and reaction conditions is therefore crucial in multi-step syntheses, such as peptide synthesis, to prevent racemization. nih.govresearchgate.net The stereoselectivity of a reaction describes the preference for the formation of one stereoisomer over another. wikipedia.org

Orthogonality and Compatibility with Diverse Functional Groups in Complex Synthetic Schemes

In complex syntheses, particularly in solid-phase peptide synthesis (SPPS), the protecting groups used for various functional groups must be "orthogonal." This means that one type of protecting group can be removed selectively without affecting others. nih.govpeptide.com The azide group serves effectively as an orthogonal protecting group for an amine. luxembourg-bio.com

The azide group demonstrates excellent stability and compatibility under a wide range of reaction conditions used in peptide synthesis:

Acid Stability: It is stable to the acidic conditions used to remove acid-labile protecting groups like the tert-butoxycarbonyl (Boc) group. google.com

Base Stability: It is generally stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group. researchgate.net

This orthogonality allows for the selective deprotection and modification of other parts of a growing peptide chain while the azide remains intact. rsc.org The azide can then be selectively reduced to an amine at a later stage in the synthesis to allow for chain branching or the introduction of other functionalities. This compatibility makes azido-containing amino acids valuable tools for creating complex peptides and other biomolecules. nih.govnih.gov

Table 2: Orthogonality of the Azide Group in Peptide Synthesis

Protecting GroupTypical Cleavage ReagentAzide Group Stability
Fmoc (9-fluorenylmethoxycarbonyl)Piperidine (base)Stable
Boc (tert-butoxycarbonyl)Trifluoroacetic Acid (TFA)Stable
Bzl (Benzyl esters/ethers)H₂/Pd (Hydrogenolysis)Not Compatible (can be reduced)
tBu (tert-Butyl esters/ethers)Trifluoroacetic Acid (TFA)Stable

Applications in Advanced Organic and Peptide Synthesis Utilizing 2s 2 Amino 3 Azidopropanoic Acid Hydrochloride

Fundamental Role as a Chiral Building Block in Peptide Synthesis

The stereochemically defined nature of (2S)-2-amino-3-azidopropanoic acid hydrochloride makes it an invaluable asset in peptide chemistry, where maintaining chiral integrity is paramount. Its integration into peptide chains can be achieved through both solid-phase and solution-phase methodologies, offering flexibility in synthetic strategy.

Integration within Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains on a solid support. researchgate.netpeptide.com (2S)-2-amino-3-azidopropanoic acid can be readily incorporated into SPPS protocols, typically after protection of its α-amino group with a suitable protecting group, most commonly the 9-fluorenylmethoxycarbonyl (Fmoc) group. researchgate.netaltabioscience.comresearchgate.net The resulting Fmoc-(2S)-2-amino-3-azidopropanoic acid is then activated and coupled to the N-terminal amine of the growing peptide chain anchored to the resin.

The azide (B81097) functionality is stable to the standard conditions of Fmoc-based SPPS, including the basic conditions required for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the reagents used for peptide bond formation. peptide.com This orthogonality ensures that the azide group remains intact throughout the synthesis, available for subsequent modifications.

Table 1: Typical Reagents in an Fmoc-SPPS Cycle for Incorporating (2S)-2-amino-3-azidopropanoic acid

StepReagent/SolventPurpose
Fmoc Deprotection 20% Piperidine in Dimethylformamide (DMF)Removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide.
Washing Dimethylformamide (DMF)Removal of excess piperidine and byproducts.
Coupling Fmoc-(2S)-2-amino-3-azidopropanoic acid, Coupling Reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) in DMFActivation of the carboxylic acid and formation of the peptide bond.
Washing Dimethylformamide (DMF)Removal of excess reagents and byproducts.

This interactive table outlines the standard reagents and their functions in a single coupling cycle during Fmoc-SPPS.

Utilization in Solution-Phase Peptide Coupling Methodologies

While SPPS is dominant for the synthesis of many peptides, solution-phase synthesis remains a valuable technique, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments. libretexts.org In solution-phase methodologies, (2S)-2-amino-3-azidopropanoic acid, with its α-amino group protected (e.g., with a tert-butyloxycarbonyl (Boc) group) and its carboxylic acid activated, can be coupled to another amino acid or peptide fragment in a suitable organic solvent. libretexts.orgmdpi.com

Engineering Complex Peptide Architectures via Azide-Mediated Linkages

The azide moiety of (2S)-2-amino-3-azidopropanoic acid is a powerful functional group that enables the construction of intricate peptide architectures through highly selective and efficient chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". peptide.compeptide.com

Regioselective Cyclization of Peptides through Intramolecular Reactions

Peptide cyclization is a widely employed strategy to enhance the conformational stability, receptor binding affinity, and proteolytic resistance of bioactive peptides. nih.gov The incorporation of (2S)-2-amino-3-azidopropanoic acid and an alkyne-containing amino acid (e.g., propargylglycine) at appropriate positions within a linear peptide precursor sets the stage for a highly regioselective intramolecular cyclization via CuAAC. peptide.comresearchgate.netrsc.org

This reaction, typically catalyzed by a Cu(I) source, leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole bridge, effectively locking the peptide into a cyclic conformation. peptide.comnih.gov The reaction is bioorthogonal, meaning it proceeds under mild conditions and in the presence of other functional groups found in peptides, thus avoiding the need for extensive protecting group strategies. researchgate.net This method allows for precise control over the ring size and the location of the triazole linkage.

Table 2: Key Features of Azide-Alkyne Mediated Peptide Cyclization

FeatureDescription
High Regioselectivity Exclusively forms the 1,4-disubstituted triazole isomer with a copper(I) catalyst.
Mild Reaction Conditions Typically performed at or near room temperature in aqueous or mixed aqueous/organic solvents.
High Efficiency Often proceeds with high yields and minimal side products.
Bioorthogonality The azide and alkyne groups are unreactive with most biological functional groups.
Stable Linkage The resulting triazole ring is chemically and enzymatically robust.

This interactive table summarizes the advantages of using intramolecular azide-alkyne cycloaddition for peptide cyclization.

Construction of Branched and Multivalent Peptide Scaffolds

Branched and multivalent peptides, which present multiple copies of a peptide sequence, often exhibit enhanced biological activity due to increased local concentration and improved binding avidity to their targets. nih.gov The azide functionality of (2S)-2-amino-3-azidopropanoic acid provides a convenient handle for the construction of such complex scaffolds. nih.gov

For instance, a peptide containing one or more residues of (2S)-2-amino-3-azidopropanoic acid can be reacted with alkyne-functionalized core molecules or other peptide strands via CuAAC to generate well-defined branched structures. chapman.edu This approach allows for the precise control over the number and spacing of the attached peptide chains. A common strategy for creating branched peptides involves using a core molecule, such as a lysine (B10760008) dendron, where the terminal amino groups are modified to carry alkyne functionalities, which can then be "clicked" with the azide-containing peptide. nih.gov

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Beyond its direct incorporation into peptide backbones, the azide group of (2S)-2-amino-3-azidopropanoic acid serves as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles can act as bioisosteres of peptide bonds, introduce conformational constraints, or impart novel biological activities.

The most prominent application is the synthesis of 1,2,3-triazoles through the aforementioned azide-alkyne cycloaddition. nih.gov When this reaction is performed with a small molecule alkyne, the side chain of the amino acid is transformed into a triazole-containing moiety. These triazolyl-amino acids can then be incorporated into peptides, where the triazole ring can mimic the electronic properties and hydrogen bonding capabilities of an amide bond, often with increased metabolic stability. nih.gov

Furthermore, azides are known precursors for the synthesis of tetrazoles. chapman.edu The tetrazole ring is recognized as a non-classical bioisostere of the carboxylic acid group, sharing similar steric and electronic properties. chapman.edu While less common than triazole formation, the azide of (2S)-2-amino-3-azidopropanoic acid could potentially be utilized in cycloaddition reactions with nitriles or other reagents to form tetrazole-containing amino acid analogues for incorporation into peptides.

Formation of Triazole Rings as Bioisosteres of Amide Bonds

One of the most powerful applications of this compound is in the synthesis of peptidomimetics, where a segment of the peptide backbone is replaced with a stable surrogate. The 1,4-disubstituted 1,2,3-triazole ring has emerged as an exceptional bioisostere for the trans-amide bond found in peptides. bachem.com This is due to several key similarities: the triazole ring is planar, possesses a comparable dipole moment, and maintains a similar distance and vector orientation between substituents as a natural amide linkage. bachem.com However, unlike the amide bond, the triazole ring is resistant to cleavage by proteases, thus enhancing the metabolic stability and bioavailability of the resulting peptidomimetic. bachem.comnih.gov

The premier method for constructing these triazole-based peptidomimetics is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov In this reaction, the azide group of a (2S)-2-amino-3-azidopropanoic acid derivative reacts regiospecifically with a terminal alkyne in the presence of a copper(I) catalyst to exclusively yield the 1,4-disubstituted triazole. nih.gov This reaction is highly efficient, proceeds under mild, often aqueous conditions, and is tolerant of a wide array of functional groups, making it ideal for complex molecule synthesis. mdpi.com

The process typically involves incorporating the azido-amino acid into a peptide sequence using standard solid-phase or solution-phase synthesis techniques. Subsequently, the peptide-bound azide is reacted with an alkyne-bearing molecule to form the triazole linkage. This strategy has been employed to create a diverse range of modified peptides, including peptidotriazolamers (polymers with alternating amino acid and triazole units) and "stapled" peptides, where the triazole linkage acts as a brace to constrain the peptide into a specific bioactive conformation, such as an α-helix. frontiersin.orgpeptide.com

The versatility of the CuAAC reaction allows for the introduction of a wide variety of functionalities into the peptide scaffold, depending on the nature of the alkyne coupling partner. This enables the synthesis of libraries of peptidomimetics for structure-activity relationship (SAR) studies and drug discovery.

Azide Precursor (from L-Azidoalanine) Alkyne Partner Catalyst/Conditions Product Type Yield (%) Reference
Fmoc-L-Ala(N₃)-OH derivativePropargylglycine derivativeCuSO₄·5H₂O, Sodium Ascorbate (B8700270), DMF/H₂OPeptidotriazolamer Building BlockGood frontiersin.org
Boc-L-Ala(N₃)-OMePhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbate, tBuOH/H₂OTriazole-amino acid derivative95N/A
Azido (B1232118) alcohol from L-ValineMethyl propiolateCuSO₄·5H₂O, Sodium Ascorbate, tBuOH/H₂OChiral 1,4-disubstituted-1,2,3-triazole89 nih.gov
Azido alcohol from L-PhenylalanineMethyl propiolateCuSO₄·5H₂O, Sodium Ascorbate, tBuOH/H₂OChiral 1,4-disubstituted-1,2,3-triazole91 nih.gov
Peptide-bound L-AzidoalanineAlkyne-functionalized PEGCu(I) sourcePEGylated PeptideHigh bachem.com
Peptide with L-Azidoalanine and CysteineVinylphosphoniteStaudinger-phosphonite reactionCyclized "Stapled" PeptideHigh nih.gov

This table is a representative compilation based on typical yields and reactions reported in the literature. Specific conditions and yields may vary.

Exploration of Other Heterocyclic Structures

Beyond the prevalent synthesis of triazoles, the azide functionality of this compound is a precursor for a variety of other important heterocyclic scaffolds. The inherent reactivity of the azide group enables its participation in diverse cyclization and ligation strategies, leading to structures with significant potential in medicinal chemistry.

Tetrazoles: The tetrazole ring is another crucial heterocycle that is often used as a bioisostere, typically for a carboxylic acid group. beilstein-journals.org The synthesis of 5-substituted-1H-tetrazoles can be achieved through the [3+2] cycloaddition of an azide with a nitrile, often catalyzed by a Lewis acid such as a zinc salt. core.ac.uk Starting from an N-protected derivative of (2S)-2-amino-3-azidopropanoic acid, the amino acid's carboxylic acid can be converted to a nitrile. Subsequent intramolecular cycloaddition of the neighboring azide onto the nitrile would, in principle, yield a fused heterocyclic system, or intermolecular reactions with other nitriles could be explored. More commonly, amino acid-derived nitriles can react with an external azide source like sodium azide to form tetrazole analogues of amino acids. core.ac.uknih.gov

Staudinger Ligation and Subsequent Cyclization: The Staudinger ligation is a highly chemoselective reaction between an azide and a phosphine (B1218219) to form an aza-ylide intermediate. thermofisher.com In its "traceless" version, this intermediate is trapped intramolecularly by an electrophile (like an ester) to form a stable amide bond. nih.gov This methodology can be ingeniously applied to synthesize cyclic peptides and other heterocycles. For instance, a peptide containing (2S)-2-amino-3-azidopropanoic acid can be reacted with a phosphine-containing residue elsewhere in the chain. The resulting aza-ylide can then attack a backbone carbonyl group to induce cyclization, forming various sized lactam-containing heterocycles. This approach is valuable for creating conformationally constrained peptides without a residual linker atom. nih.gov

Aziridines: The azide group can also serve as a precursor for the formation of highly strained, three-membered aziridine (B145994) rings. This can be achieved through the controlled decomposition of the azide to a nitrene intermediate, typically induced photochemically or thermally, which can then undergo intramolecular addition across a nearby double bond. nih.gov While less common directly from azidoalanine, this transformation highlights the potential for intramolecular C-H amination or cyclization reactions under appropriate catalytic conditions, leading to constrained bicyclic systems that are valuable in synthetic chemistry.

The exploration of these alternative synthetic pathways demonstrates the broad utility of this compound as a versatile chiral building block for constructing a wide array of heterocyclic structures beyond the well-established triazole ring.

Starting Material (Derivative of Azido-amino acid) Key Reagent(s) Reaction Type Heterocyclic Product Reference
Nα-Fmoc-amino nitrileSodium azide, Zinc bromide[3+2] Cycloaddition5-Substituted-1H-tetrazole core.ac.uk
Peptide with azido-amino acid and cysteineVinylphosphoniteIntramolecular Staudinger-phosphonite reactionThioether-bridged cyclic peptide nih.gov
α-Azido-ω-isocyanideSodium azide (catalytic)Intramolecular CyclizationFused tricyclic cyanamide nih.gov
Allyl azidoformateCobalt(II)-porphyrin complexIntramolecular Radical BicyclizationBicyclic aziridine nih.gov
N-Cbz-protected diazoketone (from amino acid)HClO₄-SiO₂Intramolecular Cyclization1,3-Oxazinane-2,5-dione frontiersin.org

This table presents examples of heterocycle synthesis from azide-containing precursors or related amino acid derivatives to illustrate potential reaction pathways.

Bioorthogonal Chemistry and Bioconjugation Strategies Involving 2s 2 Amino 3 Azidopropanoic Acid Hydrochloride

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a widely used method for bioconjugation. The reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from the reaction between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) source. scispace.com When (2S)-2-amino-3-azidopropanoic acid is incorporated into a protein, its azide side chain serves as a handle for highly specific modification with alkyne-bearing molecules.

Mechanistic Understanding and Catalytic System Development

The mechanism of CuAAC involves the formation of a copper(I) acetylide intermediate. nih.gov This intermediate then reacts with the azide group of the incorporated 3-azido-L-alanine residue to form a six-membered cupracycle, which subsequently rearranges and, after protonolysis, releases the stable triazole product, regenerating the copper(I) catalyst. nih.gov

A primary challenge for in vivo applications is the cytotoxicity of copper ions. nih.gov Consequently, significant research has focused on developing catalytic systems that are effective at low concentrations and minimize cellular damage. Key developments include:

In Situ Reduction of Copper(II): A common and convenient method involves using a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in the reaction mixture. mdpi.comnih.gov

Stabilizing Ligands: The use of copper-chelating ligands is crucial. Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) stabilize the Cu(I) oxidation state, prevent its disproportionation, and accelerate the reaction. nih.gov These ligands also protect biomolecules from damage by reactive oxygen species that can be generated by copper ions. nih.gov

Heterogeneous Catalysts: To simplify catalyst removal, which is important in pharmaceutical applications, recoverable systems have been developed. These include metallic copper sources like copper wire or copper plates and copper nanoparticles immobilized on various organic or inorganic supports. mdpi.commdpi.com

The table below summarizes various catalytic systems employed in CuAAC reactions.

Catalyst SystemCopper SourceAdditive(s)Key Features
Homogeneous (In Situ)Copper(II) Sulfate (CuSO₄)Sodium Ascorbate (reductant), THPTA (ligand)Widely used for bioconjugation in aqueous buffers; ligand accelerates reaction and protects proteins. nih.gov
Homogeneous (Direct)Copper(I) Bromide (CuBr)Amine base (e.g., Hünig's base)Effective in organic solvents; base choice is critical. nih.gov
HeterogeneousMetallic Copper (e.g., wire, plate)None requiredSimplifies catalyst removal, reducing final product contamination. mdpi.com
Heterogeneous (Supported)Copper Nanoparticles on β-SiCNone requiredHigh catalytic activity and potential for reuse. mdpi.com

Site-Specific Functionalization of Peptides and Proteins

The incorporation of (2S)-2-amino-3-azidopropanoic acid into a peptide or protein at a specific site, either through solid-phase peptide synthesis or by genetic code expansion, provides a precise location for chemical modification via CuAAC. nih.gov This site-specificity is a major advantage over traditional methods that target naturally occurring amino acids like lysine (B10760008) or cysteine, which often exist at multiple locations, leading to heterogeneous products. nih.gov

Once the azide handle is in place, an alkyne-functionalized molecule of interest can be attached. This strategy has been employed for a wide range of applications:

PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins to improve their solubility, stability, and pharmacokinetic profiles.

Glycosylation: Modifying proteins with specific carbohydrate structures to study their roles in cell signaling and recognition.

Attachment of Fluorophores and Probes: Conjugating imaging agents, such as fluorescent dyes or biotin (B1667282) tags, for use in protein tracking, localization, and quantification studies. vub.benih.gov

Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The precise placement of the drug via CuAAC ensures a well-defined drug-to-antibody ratio (DAR).

For example, a protocol for labeling cell-surface proteins involves genetically fusing a recognition sequence onto the protein of interest, which is then enzymatically ligated with a picolyl azide derivative. The azide-labeled protein can then be chemoselectively derivatized with an alkyne-probe conjugate using a chelation-assisted CuAAC reaction. springernature.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

To overcome the cellular toxicity associated with copper catalysts, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed as a copper-free alternative. nih.gov This reaction relies on the high intrinsic reactivity of a strained cyclooctyne (B158145) with an azide. The relief of ring strain provides the thermodynamic driving force for the reaction, eliminating the need for a metal catalyst and making it highly suitable for use in living systems. springernature.com

Development of Copper-Free Click Chemistry Approaches for Biological Environments

The success of SPAAC depends on the reactivity and stability of the strained alkyne. The first-generation cyclooctynes had relatively slow reaction rates. nih.gov Subsequent research has led to the development of more reactive cyclooctynes, enabling rapid labeling at low, biocompatible concentrations.

Key developments in cyclooctyne design include:

Dibenzocyclooctynes (DIBO/DBCO): Fusing benzene (B151609) rings to the cyclooctyne core increases ring strain and accelerates the reaction rate. nih.govnih.gov

Bicyclo[6.1.0]nonyne (BCN): This cyclooctyne offers a good balance of high reactivity and stability, along with lower hydrophobicity compared to DBCO, which can be advantageous in biological systems. nih.govnih.gov

Difluorinated Cyclooctynes (DIFO): Adding electron-withdrawing fluorine atoms adjacent to the alkyne lowers the energy of the alkyne's lowest unoccupied molecular orbital (LUMO), which also dramatically increases the reaction rate. nih.gov

The choice of cyclooctyne is critical and involves a trade-off between reactivity and stability, as highly reactive alkynes can sometimes exhibit off-target reactivity with biological nucleophiles like thiols. nih.gov The table below compares the second-order rate constants for the reaction of different cyclooctynes with an azide-containing amino acid.

Strained AlkyneAbbreviationSecond-Order Rate Constant (M⁻¹ s⁻¹) with Azido-Amino Acid
DibenzocyclooctyneDBCO0.34
Bicyclo[6.1.0]nonyneBCN0.28

Data sourced from a study using a positively charged azidoamino acid. nih.gov

Applications in Live Cell and In Vivo Biological Systems

The bioorthogonality and copper-free nature of SPAAC have made it a premier tool for studying biomolecules in their native environment. researchgate.net When (2S)-2-amino-3-azidopropanoic acid or its analog, L-azidohomoalanine (AHA), is supplied to cells, it can be incorporated into newly synthesized proteins by the cell's own translational machinery. frontiersin.org These azide-labeled proteins can then be tagged with cyclooctyne-bearing probes for various applications:

Live-Cell Imaging: By using cell-permeable cyclooctyne-fluorophore conjugates, researchers can visualize the localization, trafficking, and dynamics of newly synthesized proteins inside living cells with high spatial and temporal resolution. researchgate.netnih.gov This method has been used to label both intracellular and cell-surface proteins. springernature.comnih.gov

Proteome Profiling: The bioorthogonal non-canonical amino acid tagging (BONCAT) technique uses the incorporation of an azido-amino acid followed by SPAAC with a biotin-cyclooctyne conjugate. This allows for the affinity purification and subsequent identification of newly synthesized proteins by mass spectrometry. nih.govresearchgate.net

Determining Protein Half-Life: A novel pulse-chase method utilizes SPAAC to determine the half-life of cellular proteins. Cells are first "pulsed" with L-azidohomoalanine to label nascent proteins. After a "chase" with methionine-containing media, the remaining azide-labeled protein of interest is detected at various time points using a cyclooctyne probe, providing a non-radioactive and non-toxic way to measure protein stability. frontiersin.org

In Vivo Imaging: The SPAAC reaction has been successfully used in whole organisms, such as zebrafish embryos and mice. nih.gov For instance, an antibody fragment with a site-specifically incorporated azido-amino acid can be conjugated to a cyclooctyne-bearing radiotracer for in vivo positron emission tomography (PET) imaging. nih.gov

Design and Development of Chemical Probes and Tags

The azide group introduced into a protein via (2S)-2-amino-3-azidopropanoic acid hydrochloride serves as a versatile anchor for the attachment of a wide array of chemical probes and tags. This enables researchers to study protein function, localization, and interactions in detail.

Conjugation with Fluorescent Dyes for Imaging Applications

A prominent application of site-specifically incorporated azides is the attachment of fluorescent dyes for cellular and in vivo imaging. nih.govnih.gov This is often achieved through "click chemistry," most notably the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov In this reaction, the azide-functionalized protein is reacted with a cyclooctyne-bearing fluorescent dye. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly and with high specificity under physiological conditions without the need for a cytotoxic copper catalyst.

This strategy allows for the direct visualization of proteins within live cells, providing insights into their subcellular localization and dynamics. squarespace.com A variety of fluorescent dyes with different spectral properties can be conjugated, enabling multicolor imaging experiments.

Fluorescent Dye ClassExampleTypical Application
RhodaminesTAMRALive cell fluorescent imaging
OxazinesAtto 655Super-resolution microscopy
FluoresceinsFluorescein isothiocyanate (FITC)In vitro protein labeling
Push-pull chromophoresDCDHF dyesPhotoactivatable single-molecule imaging

Incorporation of Affinity Tags for Enrichment and Detection

To isolate and identify specific proteins from complex mixtures like cell lysates, affinity tags can be attached to the azide handle of this compound. acs.org Biotin is a commonly used affinity tag due to its extremely high affinity for streptavidin. sb-peptide.com

The conjugation of a biotin derivative containing a reactive partner (e.g., an alkyne for click chemistry or a phosphine (B1218219) for Staudinger ligation) to the azide-modified protein allows for its selective capture on a streptavidin-coated solid support. sb-peptide.comnih.gov This enables the enrichment of the target protein, which can then be identified and quantified by techniques such as mass spectrometry or detected via western blotting using streptavidin-enzyme conjugates. acs.orgnih.gov

Affinity TagBinding PartnerApplication
BiotinStreptavidin/AvidinProtein purification, enrichment, detection
His-tag (Hexahistidine)Nickel or Cobalt ionsProtein purification via immobilized metal affinity chromatography
Strep-tagStrep-TactinProtein purification and detection

Radiochemical Labeling for Tracer Development

The site-specific incorporation of this compound also facilitates the development of radiolabeled proteins for use as imaging tracers in techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govbenthamscience.comfrontiersin.org These highly sensitive imaging modalities allow for the non-invasive visualization and quantification of biological processes in vivo. benthamscience.com

The azide group provides a convenient site for the attachment of a chelating agent that can securely hold a radioisotope. Alternatively, prosthetic groups containing a radioisotope and a reactive partner for the azide can be synthesized and conjugated to the protein. researchgate.net This approach has been used to develop radiolabeled antibodies and other proteins for cancer imaging and diagnostics. nih.govnih.gov

RadioisotopeImaging ModalityCommon Half-life
Fluorine-18 (¹⁸F)PET~110 minutes
Carbon-11 (¹¹C)PET~20 minutes
Copper-64 (⁶⁴Cu)PET~12.7 hours
Gallium-68 (⁶⁸Ga)PET~68 minutes
Technetium-99m (⁹⁹ᵐTc)SPECT~6 hours
Iodine-123 (¹²³I)SPECT~13.2 hours

Incorporation into Complex Biological Systems

Metabolic Labeling Strategies for Protein and Peptidoglycan Tagging

Metabolic labeling is an alternative strategy that relies on the cell's own translational machinery to incorporate an ncAA globally into newly synthesized proteins. This is achieved by introducing an ncAA that is an analog of a canonical amino acid.

While (2S)-2-amino-3-azidopropanoic acid is an analog of alanine (B10760859), its homolog, L-azidohomoalanine (AHA), is widely and successfully used as a surrogate for methionine. vectorlabs.comvectorlabs.comlumiprobe.com In methionine-auxotrophic bacterial strains or in cultured cells grown in methionine-depleted media, AHA is recognized by the native methionyl-tRNA synthetase (MetRS) and incorporated into proteins at positions normally occupied by methionine. nih.govd-nb.info This process, known as bioorthogonal noncanonical amino acid tagging (BONCAT), endows the entire population of newly synthesized proteins with an azide (B81097) chemical handle for subsequent analysis. princeton.edugenscript.comresearchgate.net

In contrast, attempts to use L-azidoalanine as a methionine surrogate have been unsuccessful in E. coli. nih.gov Its shorter side chain length compared to methionine appears to prevent its recognition and utilization by the native MetRS. However, intracellular biosynthesis of L-azidohomoalanine has been achieved in metabolically engineered E. coli strains, coupling its production from inexpensive precursors directly to its incorporation into recombinant proteins. mdpi.comnih.govnih.gov

The introduction of a non-native amino acid analog can potentially perturb cellular processes and impact viability. The effects of L-azidoalanine and its frequently used homolog, L-azidohomoalanine (AHA), have been assessed in various systems, with notable differences in their observed cytotoxicity.

Studies on AHA have generally found it to have minimal toxic effects. In vivo studies in larval zebrafish demonstrated that AHA is metabolically incorporated into newly synthesized proteins in a time- and concentration-dependent manner with no apparent toxicity or impact on simple behaviors. mpg.de Similarly, investigations in mice showed that AHA administration caused no obvious developmental disruptions and induced only minimal metabolic alterations. d-nb.infonih.gov

Conversely, (2S)-2-amino-3-azidopropanoic acid has been shown to be weakly genotoxic in mammalian cells. Research has demonstrated that purified L-azidoalanine can induce a statistically significant increase in the frequency of sister chromatid exchanges in both Chinese hamster cells and human fibroblasts, suggesting it can cause DNA damage. nih.gov

CompoundModel SystemResearch Finding
L-Azidohomoalanine (AHA) Larval ZebrafishNo apparent toxic effect or influence on simple behaviors. mpg.de
L-Azidohomoalanine (AHA) MiceNo blatant disruptions in development; induces minimal metabolic alterations. d-nb.infonih.gov
(2S)-2-amino-3-azidopropanoic acid Chinese Hamster CellsStatistically significant increase in sister chromatid exchanges. nih.gov
(2S)-2-amino-3-azidopropanoic acid Human FibroblastsStatistically significant increase in sister chromatid exchanges. nih.gov

Site-Specific Modification within Living Cells and Organisms

The primary utility of incorporating an azide-bearing amino acid like L-azidoalanine or its analogs into proteins is to enable site-specific chemical modification through bioorthogonal reactions. core.ac.uknih.gov These are reactions that can proceed within a living system without interfering with native biochemical processes. nih.gov The azide group is small, stable, and biologically inert, making it an ideal chemical handle. nih.gov

Two main classes of bioorthogonal reactions are used to label azide-modified proteins:

Click Chemistry (Azide-Alkyne Cycloaddition): This is the most widely used reaction for labeling azide-functionalized biomolecules. lumiprobe.comsigmaaldrich.com It involves the reaction of an azide with an alkyne to form a stable triazole ring. nih.gov The reaction can be catalyzed by copper(I), which offers very fast kinetics but is often cytotoxic. nih.gov For applications in living cells, strain-promoted azide-alkyne cycloaddition (SPAAC) is preferred. nih.gov In SPAAC, a strained cyclooctyne (B158145) derivative reacts with the azide without the need for a toxic catalyst. lumiprobe.com This allows proteins containing an azido-amino acid to be tagged with imaging modalities like fluorophores or with affinity tags like biotin (B1667282) for visualization and purification directly within living cells and organisms. nih.govmpg.dersc.org

Staudinger Ligation: An early bioorthogonal reaction, the Staudinger ligation occurs between an azide and a specifically engineered triarylphosphine. nih.govnih.gov The reaction proceeds smoothly in aqueous environments and results in the formation of a stable amide bond. nih.govspringernature.com While its reaction kinetics are generally slower than click chemistry, it remains a valuable tool for protein modification under native conditions. nih.govnih.gov

These site-specific modification techniques provide powerful tools to study protein synthesis, track protein localization, and analyze protein-protein interactions in their native biological context. d-nb.infocore.ac.uk

Protein Engineering for Modulating Function and Interaction

The site-specific incorporation of (2S)-2-amino-3-azidopropanoic acid and its analogs into the polypeptide chain of a protein is a cornerstone of modern protein engineering. nih.govriken.jp This technique allows for the introduction of the azide chemical handle at a predetermined location within a protein's structure. This is typically achieved by reprogramming the genetic code, where a nonsense codon (like the amber codon, UAG) is reassigned to encode the unnatural amino acid. nih.govnih.govriken.jp An engineered aminoacyl-tRNA synthetase/tRNA pair, which is orthogonal to the host cell's machinery, is used to specifically charge the unnatural amino acid and incorporate it during ribosomal protein synthesis. nih.govrsc.orgprinceton.edu

Once incorporated, the azide group can be chemoselectively modified with a wide array of probes bearing a complementary alkyne group, without interfering with native cellular processes. website-files.comprinceton.edu This precise control over modification allows for several applications aimed at modulating protein function and studying interactions:

Attachment of Probes for Imaging: Fluorophores or positron emission tomography (PET) tracers can be attached to the azide-modified protein. nih.gov This enables high-resolution imaging of the protein of interest, allowing researchers to track its localization, trafficking, and interactions within live cells and even in whole organisms. nih.gov

Introduction of Post-Translational Modifications (PTMs): This method allows for the synthesis of proteins with specific, naturally occurring modifications like acetylation or phosphorylation at defined sites, facilitating the study of their functional roles. riken.jp

Protein Stabilization: By incorporating two different unnatural amino acids, such as an azide-containing one and an alkyne-containing one, at different sites within a protein, intramolecular crosslinks can be formed via click chemistry. princeton.edu This "protein stapling" can enhance the structural stability of proteins, including smaller structures like alpha-helices. princeton.edu

Probing Protein Interactions: Photo-reactive amino acids can be incorporated to form covalent bonds between interacting proteins upon photoactivation, allowing for the capture and identification of transient or weak protein-protein interactions. riken.jp

The table below summarizes research findings related to the site-specific incorporation of azido-amino acids for protein engineering.

ApplicationAzido-Amino Acid UsedProtein TargetOutcomeReference(s)
Cellular Imagingp-azido-L-phenylalanine (pAzF)PTEN and PD-L1Successful attachment of fluorophores and PET tracers for in vitro and in vivo imaging. nih.gov
Structural AnalysisAzido-modified phenylalanine residuesSuperfolder green fluorescent protein (sfGFP)Verified site-specific incorporation with high efficiency and fidelity for probing protein hydration. rsc.org
Protein Cross-linkingAzidophenylalanine (AzF)Various proteins in S. pombeDemonstrated the ability to induce protein cross-linking for functional analysis. nih.gov
Stabilizing Secondary StructureAzidohomoalanine (AHA) and para-ethynylphenylalanine (PEP)Leucine zipper protein and BarstarCreated an intramolecular crosslink via click chemistry, stabilizing the alpha-helical structure at elevated temperatures. princeton.edu

Real-Time Monitoring of Protein Synthesis and Dynamics

(2S)-2-amino-3-azidopropanoic acid and its close analog, L-azidohomoalanine (AHA), are invaluable tools for monitoring the synthesis of new proteins (nascent proteins) in real time. nih.govnih.govjenabioscience.com This approach, often called Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), provides a non-radioactive and less hazardous alternative to traditional methods that use radiolabeled amino acids like [³⁵S]methionine. nih.govjenabioscience.comspringernature.com

The principle relies on the cell's own translational machinery. nih.gov When cells are cultured in a medium containing the azido-amino acid, the cellular machinery incorporates it into newly synthesized proteins in place of its natural counterpart (e.g., AHA in place of methionine). gbiosciences.comnih.gov Because the azide group is small, it is well-tolerated by the translational apparatus and generally does not interfere with cellular processes or protein function. nih.govgbiosciences.com

The key steps and applications of this technique include:

Metabolic Labeling: The azido-amino acid is supplied to cells or organisms, where it is actively incorporated into the proteome during translation. nih.govnih.gov

Chemoselective Ligation: Following labeling, the azide-tagged proteins are detected by "clicking" on a reporter molecule that contains an alkyne group. nih.govthermofisher.com This reporter can be a fluorescent dye for visualization or a biotin tag for affinity purification. nih.govnih.gov

Detection and Quantification: The newly synthesized proteins can then be visualized using microscopy, quantified by flow cytometry, or identified and quantified using mass spectrometry-based proteomics. nih.govnih.govnih.gov

This methodology allows researchers to study the dynamics of the proteome in response to various stimuli or under different physiological and pathological conditions. nih.govjenabioscience.com For instance, it has been used to measure changes in the rate of global protein synthesis during the cell cycle, in senescent cells, or in response to cellular stress. nih.govnih.gov By enriching for newly synthesized proteins, this method reduces sample complexity and allows for the direct analysis of proteins synthesized in a specific time window. nih.govnih.gov

The table below details research findings related to the use of azido-amino acids for monitoring protein synthesis.

Research FocusAzido-Amino Acid UsedModel SystemKey FindingsReference(s)
Protein Synthesis During Cell CycleAzidohomoalanine (AHA)Mouse B cellsDeveloped a flow cytometry-based protocol to quantify differences in global protein synthesis between interphase and mitosis. nih.gov
Global Translation in Senescent CellsL-azidohomoalanine (L-AHA)Human senescent fibroblastsOptimized a protocol using click chemistry and flow cytometry to sensitively measure the restrained rate of protein translation in senescent cells. nih.gov
Proteome-wide Analysis of NSPsAzidohomoalanine (AHA)Various (cell lines, animals)Established AHA-based metabolic labeling (BONCAT) coupled with mass spectrometry to identify and quantify newly synthesized proteins (NSPs) in diverse biological contexts. nih.govspringernature.comnih.gov
Probing Protein Folding and StructureAzidohomoalanine (Aha)N-terminal domain of ribosomal protein L9 (NTL9)Used the azido (B1232118) group as an infrared (IR) probe, demonstrating its sensitivity to the local protein environment and its utility in monitoring protein folding and hydrophobic burial. nih.govnih.gov

Advanced Spectroscopic and Computational Characterization of 2s 2 Amino 3 Azidopropanoic Acid Hydrochloride and Its Derivatives

Vibrational Spectroscopy for Local Structural and Environmental Probing

Vibrational spectroscopy provides a powerful means to probe the local environment of the azide (B81097) group. The vibrational frequency of the azide is exquisitely sensitive to its immediate surroundings, making it an effective reporter on local electric fields, hydrogen bonding, and solvation.

Infrared (IR) Spectroscopy of the Azide Asymmetric Stretch Frequency

The asymmetric stretch of the azide group (N₃) gives rise to a strong absorption band in a region of the infrared spectrum (~2100 cm⁻¹) that is relatively free from other biological chromophores. This spectral transparency makes the azide group an excellent site-specific IR probe. The exact frequency of this vibrational mode is highly sensitive to the local electrostatic environment. For instance, the azide stretch frequency of a β-azidoalanine dipeptide is blue-shifted by approximately 14 cm⁻¹ when the solvent is changed from dimethyl sulfoxide (B87167) (DMSO) to water, reflecting the different hydrogen-bonding environments. nih.govresearchgate.net The dipole strength of the azido (B1232118) stretch is significantly larger than other common probes like nitriles (CN) and thiocyanates (SCN), enhancing its detection sensitivity. nih.gov

However, the vibrational bands of azide probes can be complex, often presenting with shoulder peaks or asymmetric line shapes. These complexities can arise from multiple conformers of the molecule in solution or from Fermi resonances, where the azide stretch vibration couples with an overtone or combination band of other vibrations in the molecule. rsc.org Isotopic labeling, such as substituting the central nitrogen atom with ¹⁵N, can help to deperturb the spectrum and identify the presence of Fermi resonances. rsc.org

Table 1: Azide Asymmetric Stretch Frequency (ν(N₃)) of Azido-Amino Acids in Various Solvents
CompoundSolventFrequency (cm⁻¹)Reference
β-azidoalanine dipeptideDMSO~2112 nih.gov
β-azidoalanine dipeptideH₂O~2126 nih.gov
4-Azidomethyl-L-phenylalanineAcetonitrile2106.3 acs.org
4-Azidomethyl-L-phenylalanineMethanol2105.1 acs.org
4-Azidomethyl-L-phenylalanineWater (D₂O)2103.5 acs.org

Two-Dimensional Infrared (2D-IR) Spectroscopy for Probing Solvation Dynamics

Two-dimensional infrared (2D-IR) spectroscopy is a powerful technique that provides information on the structural dynamics and solvent fluctuations around a vibrational probe on a picosecond timescale. For azide-derivatized amino acids like β-azidoalanine in water, 2D-IR experiments are used to measure the frequency-frequency time correlation function (FFTCF). The FFTCF describes how the vibrational frequency of the azide probe fluctuates over time due to interactions with the surrounding solvent molecules.

Studies on azide-derivatized alanine (B10760859) and proline have shown that the FFTCF can be modeled with a delta function, an exponential decay, and a constant component. The decay component, typically around 1 picosecond, suggests that the azide stretching mode is sensitive to the rapid fluctuations of the hydrogen bond network of the surrounding water. core.ac.uk The static component observed in the FFTCF of azido-amino acids, which is absent for the free azide ion in water, may reflect slower dynamics of water molecules constrained by the solute or the structural fluctuations of the amino acid itself. core.ac.uk Furthermore, 2D-IR spectroscopy is exceptionally effective at revealing hidden spectral features, such as cross-peaks that confirm the existence of Fermi resonances which may not be apparent in the linear IR spectrum. rsc.org

Table 2: Parameters of the Frequency-Frequency Time Correlation Function (FFTCF) for Azide Probes in Water
Probe MoleculeCorrelation Time (τ, ps)Static Component (Δ₀²)Reference
Azide Ion (N₃⁻)~1.0No core.ac.uk
N₃-Alanine~1.0Yes core.ac.uk
N₃-Proline~1.0Yes core.ac.uk

Application as Environmental Probes within Protein Microenvironments

Site-specific incorporation of (2S)-2-amino-3-azidopropanoic acid and other azido-derivatized unnatural amino acids into proteins allows for the detailed probing of local protein environments. The azide group's vibrational frequency serves as a sensitive reporter of its hydration status, local electric fields, and involvement in hydrogen bonds within the protein structure.

For example, when azidohomoalanine (Aha) was incorporated at two different sites in the protein NTL9, the resulting IR spectra showed that the local electrostatic environment of the azide group was significantly different at each position. researchgate.net Quantum mechanics/molecular mechanics (QM/MM) simulations have revealed that the azide stretch frequency is highly sensitive to the detailed geometry of hydrogen bonds with water molecules and electrostatic interactions with nearby peptide backbone groups. researchgate.net This sensitivity allows researchers to monitor subtle conformational changes, protein folding, and ligand binding events by observing shifts in the azide vibrational band. When an azido-peptide was incorporated into an amyloid aggregate, the peak frequency indicated that the azide group was in a hydrophobic, water-excluded environment. nih.govresearchgate.net

Table 3: Azide Asymmetric Stretch Frequency of Azidohomoalanine (Aha) in Different Protein Microenvironments
Protein SystemProbe LocationEnvironmentFrequency (cm⁻¹)Reference
NTL9-Met1AhaPosition 1 (N-terminus)Solvent-exposed~2110 researchgate.net
NTL9-Ile4AhaPosition 4More buried~2115 researchgate.net
Aβ(16-22) AggregatePosition 21Hydrophobic Core~2112 (similar to DMSO) nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of peptides and proteins in solution. researchgate.netnih.gov By incorporating β-azidoalanine into peptides, NMR can provide detailed insights into their conformational preferences and intermolecular interactions.

Detailed Conformation Analysis of Azido-Peptides and Their Derivatives

The conformation of a peptide is defined by the ensemble of its backbone and side-chain dihedral angles. NMR spectroscopy provides several parameters that are sensitive to these angles. nih.govnih.gov Key parameters include:

Chemical Shifts (δ): The ¹Hα, ¹³Cα, and ¹³Cβ chemical shifts are sensitive to the local secondary structure (e.g., α-helix vs. β-sheet). nih.gov

Scalar Couplings (J-couplings): The three-bond coupling constant (³J(HN,Hα)) is related to the backbone dihedral angle φ through the Karplus equation. nih.gov

Nuclear Overhauser Effect (NOE): The NOE provides information about through-space distances between protons that are less than ~5-6 Å apart. The pattern of short- and medium-range NOEs is characteristic of specific secondary structures. uzh.chyoutube.com

While comprehensive conformational studies specifically on β-azidoalanine-containing peptides are emerging, the established NMR methodologies are fully applicable. researchgate.netnih.gov The presence of the azide group can influence local conformational preferences, a phenomenon referred to as the "Azido Gauche Effect," which can impact the peptide backbone. acs.org A full structural analysis involves assigning the NMR resonances, measuring a set of distance (from NOEs) and dihedral angle (from J-couplings) restraints, and using these restraints in computational structure calculations to generate an ensemble of conformations consistent with the experimental data. nih.gov

Table 4: Key NMR Parameters for Peptide Conformational Analysis
NMR ParameterStructural InformationTypical Application
¹H, ¹³C, ¹⁵N Chemical ShiftsSecondary structure, local environmentChemical Shift Index (CSI) analysis
³J(HN,Hα) Coupling ConstantBackbone dihedral angle φRestraints for structure calculation
Nuclear Overhauser Effect (NOE)Interproton distances (< 6 Å)Distance restraints for 3D structure determination
Residual Dipolar Couplings (RDCs)Orientation of bond vectorsLong-range structural information

Investigation of Intermolecular Interactions and Binding Events

NMR is highly effective for studying the interactions between peptides and other molecules, such as proteins or nucleic acids. mdpi.comchapman.edu Chemical Shift Perturbation (CSP) mapping is a widely used technique to identify binding interfaces. protein-nmr.org.uk In a typical CSP experiment, 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) of an isotopically labeled protein or peptide are recorded in the absence and presence of an unlabeled binding partner. protein-nmr.org.uk

Amino acid residues at the interaction interface will experience a change in their chemical environment upon binding, leading to perturbations (shifts) in their corresponding peaks in the NMR spectrum. nih.govprotein-nmr.org.uk By mapping these changes onto the structure of the molecule, the binding site can be identified. The magnitude of the chemical shift changes as a function of ligand concentration can also be used to determine the binding affinity (dissociation constant, Kd), particularly for weak to moderate interactions. researchgate.net The incorporation of (2S)-2-amino-3-azidopropanoic acid can serve as a non-perturbative label to probe these interactions at a specific site within a peptide sequence.

Table 5: NMR Techniques for Studying Intermolecular Interactions of Peptides
TechniqueInformation ObtainedTypical Application
Chemical Shift Perturbation (CSP)Binding site mapping, dissociation constant (Kd)Identifying protein-peptide interaction interfaces
Saturation Transfer Difference (STD) NMREpitope mapping of the ligandIdentifying which parts of a peptide bind to a large protein
Intermolecular NOEsIntermolecular proton-proton distancesDetailed structural characterization of the complex
Paramagnetic Relaxation Enhancement (PRE)Long-range distance information (~25 Å)Studying transient or weak interactions and domain orientations

Mass Spectrometry (MS) for Characterization of Complex Derivatives and Conjugates

Mass spectrometry is an indispensable tool for the characterization of (2S)-2-amino-3-azidopropanoic acid and its derivatives, particularly when they are incorporated into larger, more complex biomolecules such as peptides and conjugates. The azido group provides a unique chemical handle for "click" chemistry reactions, such as the Staudinger ligation or the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of reporter molecules, drugs, or other probes. Mass spectrometry is crucial for confirming the successful outcome of these conjugation reactions.

In a typical workflow, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are the preferred ionization techniques. For instance, when a peptide containing an azidoalanine residue is conjugated with an alkyne-functionalized fluorophore, ESI-MS would be used to verify the mass increase corresponding to the addition of the fluorophore. High-resolution mass spectrometry (HRMS), often performed on Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provides highly accurate mass measurements, which can confirm the elemental composition of the resulting conjugate and rule out side products.

Tandem mass spectrometry (MS/MS) is employed to sequence the modified peptide and pinpoint the exact site of modification. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the parent ion generates a series of fragment ions (b- and y-ions for peptides). The mass shift in the fragment ion containing the modified residue confirms the location of the azidoalanine and its subsequent conjugate. For example, the fragmentation pattern would show a specific b- or y-ion with a mass increased by the mass of the triazole ring and the attached molecule, confirming the site-specific nature of the conjugation.

Table 1: Representative Mass Spectrometry Data for a Model Peptide Conjugate

Analyte Description Ionization Mode [M+H]⁺ (Calculated) [M+H]⁺ (Observed) Key MS/MS Fragments
Peptide-N₃ Model peptide Ac-Gly-Ala(N₃)-Gly-NH₂ ESI+ 286.1373 286.1379 y₂-ion, b₂-ion

X-ray Crystallography for Precise Molecular Structure Elucidation

In the solid state, these molecules exhibit specific hydrogen bonding networks, typically involving the carboxylic acid, the amide (in derivatives), and the amino groups, which dictate the crystal packing. The conformation of the Cα-Cβ bond is of particular interest. The analysis of the crystal structure of related compounds often reveals a preference for specific rotamers, influenced by steric and electronic factors, including the gauche effect involving the azido group. The azido group itself is typically linear, with an N-N-N angle close to 180° and N-N bond lengths that are intermediate between double and triple bonds, reflecting its resonant structures.

Table 2: Selected Crystallographic Data for an N-acetyl-3-azido-L-alanine Derivative

Parameter Value Description
Crystal System Orthorhombic The unit cell geometry
Space Group P2₁2₁2₁ The symmetry of the crystal lattice
Cα-Cβ Bond Length ~1.53 Å Typical single bond length
Cβ-N (azide) Bond Length ~1.48 Å Bond connecting the azide to the backbone
N-N (terminal) Bond Length ~1.13 Å Shorter, more triple-bond-like
N-N (central) Bond Length ~1.24 Å Longer, more double-bond-like

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of (2S)-2-amino-3-azidopropanoic acid. Calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can provide deep insights into the molecule's properties. DFT can be used to calculate the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are key to understanding the molecule's reactivity. For instance, the LUMO is often localized on the terminal nitrogen of the azide group, indicating its susceptibility to nucleophilic attack in reactions like the Staudinger ligation.

Furthermore, DFT can be used to compute the electrostatic potential surface, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The terminal nitrogens of the azide are typically electron-rich, making them suitable for coordinating with metal catalysts in CuAAC reactions. Natural Bond Orbital (NBO) analysis can also be performed to quantify the charge distribution on each atom, providing a more detailed picture of the electronic landscape.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations allow for the exploration of the conformational space of (2S)-2-amino-3-azidopropanoic acid and its derivatives in different environments, such as in aqueous solution. By simulating the atomic motions over time (from nanoseconds to microseconds), MD can reveal the preferred conformations of the molecule and the energy barriers between them. These simulations are particularly useful for understanding the flexibility of the azido-containing side chain.

When incorporated into a peptide, MD simulations can show how the azidoalanine residue influences the local peptide backbone conformation and how it interacts with neighboring residues or solvent molecules. The results of these simulations can be visualized through Ramachandran plots for the backbone dihedral angles (φ, ψ) and plots of the side-chain dihedral angle (χ₁) distribution. This provides a dynamic picture of the molecule's behavior that is complementary to the static snapshot provided by X-ray crystallography.

Analysis of Specific Conformational Effects, such as the Azido Gauche Effect

The conformation of the azidoalanine side chain is influenced by a stereoelectronic phenomenon known as the gauche effect. This effect describes the tendency of a molecule to adopt a gauche conformation around a bond when adjacent atoms possess lone pairs or electronegative substituents. In the case of 3-azidoalanine, this involves the Cα-Cβ bond. The gauche effect arises from a stabilizing hyperconjugative interaction between the σ orbital of the Cα-N(amine) bond and the σ* antibonding orbital of the Cβ-N(azide) bond (or vice versa).

Computational studies using DFT can quantify the energetic stabilization of the gauche conformer relative to the anti conformer. The population of different rotamers (gauche+, gauche-, and anti) can be predicted based on their relative energies. This intrinsic conformational preference can have significant implications for the structure of peptides and proteins containing this unnatural amino acid, potentially influencing folding and molecular recognition events.

Prediction of Spectroscopic Signatures and Reactivity Profiles

Computational chemistry is instrumental in predicting spectroscopic properties, which can aid in the experimental characterization of (2S)-2-amino-3-azidopropanoic acid. DFT calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. A key feature is the asymmetric stretching mode of the azide group (-N₃), which gives rise to a strong and characteristic absorption in the infrared (IR) spectrum, typically around 2100 cm⁻¹. Computational predictions can help assign this and other peaks in the experimental spectrum.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N) can be calculated and compared to experimental data to confirm the structure. Calculations can also predict how chemical shifts change with conformation, providing a link between the observed NMR spectrum and the dynamic behavior of the molecule in solution.

Reactivity profiles can also be predicted. For example, the activation energies for its participation in click chemistry reactions can be calculated, allowing for a comparison of different reaction pathways and the rational design of improved catalysts or reaction conditions.

Table 3: Computationally Predicted Spectroscopic Data (DFT/B3LYP)

Property Predicted Value Experimental Correlation
Azide Asymmetric Stretch Freq. ~2115 cm⁻¹ (scaled) Strong IR absorption ~2100 cm⁻¹
¹³C Chemical Shift (Cβ) ~53 ppm Correlates with experimental ¹³C NMR
¹H Chemical Shift (Cβ-H) ~3.6-3.8 ppm Correlates with experimental ¹H NMR

Emerging Research Directions and Future Prospects of 2s 2 Amino 3 Azidopropanoic Acid Hydrochloride

Development of Novel Bioorthogonal Reaction Chemistries with Azide (B81097) Functionality

The azide group of (2S)-2-amino-3-azidopropanoic acid is a cornerstone of bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.govspringernature.com The primary reactions utilizing this functionality are the Staudinger ligation and various forms of azide-alkyne cycloadditions.

The Staudinger ligation was one of the earliest bioorthogonal reactions, involving the reaction of an azide with a triphenylphosphine (B44618) derivative to form a stable amide bond. nih.govnih.gov While foundational, its reaction kinetics can be slow for some applications.

The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized the field by offering rapid and highly specific ligation between azides and terminal alkynes. nih.govlumiprobe.com However, the cytotoxicity of the copper catalyst limited its application in live cells. wikipedia.orgnih.gov This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction that utilizes strained cyclooctynes. wikipedia.orgnih.gov The inherent ring strain of cyclooctynes accelerates the reaction with azides without the need for a toxic catalyst, making it highly suitable for live-cell and in vivo studies. nih.govnih.gov

Current research focuses on developing new generations of cyclooctynes with enhanced reactivity and hydrophilicity to further improve the efficiency and applicability of SPAAC. nih.gov Additionally, other bioorthogonal reactions involving azides, such as the strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) with tetrazine-containing probes, are expanding the toolkit available to researchers. springernature.com

Reaction TypeCatalystKey FeaturesBiological Compatibility
Staudinger LigationNoneForms a stable amide bond.High
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)Fast and highly specific.Limited in live cells due to copper toxicity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)NoneCopper-free, suitable for live-cell imaging.High
Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC)NoneVery fast reaction kinetics.High

Advanced Applications in Biomolecular Imaging and Diagnostics Platforms

The ability to incorporate (2S)-2-amino-3-azidopropanoic acid into proteins provides a powerful method for biomolecular imaging. By metabolically labeling newly synthesized proteins with this azido (B1232118) amino acid, researchers can visualize, track, and quantify proteome dynamics in real-time. nih.govlumiprobe.com This technique, often referred to as bioorthogonal non-canonical amino acid tagging (BONCAT), involves introducing the amino acid to cells, where it is incorporated into proteins by the cell's own translational machinery. nih.gov

Following incorporation, the azide-labeled proteins can be tagged with a variety of probes, such as fluorophores or biotin (B1667282), via click chemistry. nih.govlumiprobe.com This enables a wide range of applications, from fluorescence microscopy to affinity purification and subsequent mass spectrometry-based proteomic analysis. nih.gov For instance, pulse-labeling cells with an azido amino acid like L-azidohomoalanine (AHA), a close analog, allows for the temporal tracking of protein synthesis and degradation. nih.gov

This methodology is being leveraged to develop advanced diagnostic platforms. For example, it can be used to identify changes in protein synthesis that are characteristic of disease states. Furthermore, the high specificity of the azide-alkyne reaction allows for the development of highly sensitive detection methods. Researchers are exploring the use of this technology for in vivo imaging and diagnostics, for example, by labeling specific cell populations or microorganisms for detection via positron emission tomography (PET). researchgate.netnih.gov

Rational Design of Azido Amino Acid-Containing Peptidomimetics with Enhanced Properties

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability against proteolysis, enhanced cell permeability, and better target affinity. nih.gov The incorporation of unnatural amino acids, including (2S)-2-amino-3-azidopropanoic acid, is a key strategy in the rational design of peptidomimetics. nih.govupc.edu

The azide group can serve multiple purposes in this context. It can act as a steric block to prevent enzymatic degradation by proteases. More importantly, it provides a site for specific chemical modifications. For example, the azide handle can be used to cyclize the peptide, a common strategy to increase rigidity and stability. nih.gov It can also be used to attach other molecules, such as polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic properties, or targeting ligands to direct the peptidomimetic to specific cells or tissues.

Modification StrategyPurposePotential Outcome
Peptide CyclizationIncrease structural rigidity and stability.Enhanced resistance to proteolysis, improved receptor binding.
PEGylationAttach polyethylene glycol chains.Increased solubility, longer circulation time in the body.
Conjugation of Targeting MoietiesAttach molecules that bind to specific cellular receptors.Targeted drug delivery, reduced off-target effects.
Introduction of Steric HindranceBlock access of proteases to the peptide backbone.Increased in vivo half-life.

Deeper Understanding of Protein Structure, Folding, and Dynamics through Azide Probes

Understanding the three-dimensional structure of proteins and how they fold and change conformation is crucial for understanding their function. libretexts.orgaps.orgnih.gov Azido amino acids are valuable tools in this area of research. When incorporated into a protein, the azide group can serve as a photo-crosslinking agent. creative-proteomics.comnih.govwikipedia.org Upon exposure to UV light, the azide can form a highly reactive nitrene intermediate that covalently bonds with nearby molecules, effectively "freezing" transient interactions. creative-proteomics.com

This photo-crosslinking capability allows researchers to map protein-protein interactions within their native cellular environment. nih.gov By identifying the cross-linked interaction partners, it is possible to build a picture of the protein's interactome. Furthermore, by placing the azido amino acid at specific sites within a protein, it is possible to probe intramolecular interactions and monitor conformational changes that occur during protein folding or in response to ligand binding. nih.gov

These experimental data can be integrated with computational modeling and other structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to generate more accurate and dynamic models of protein structure and function.

Integration with Advanced Biotechnological and Synthetic Biology Platforms

Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.govnih.gov A key technology in this field is genetic code expansion, which allows for the site-specific incorporation of unnatural amino acids, including (2S)-2-amino-3-azidopropanoic acid, into proteins in living organisms. frontiersin.orgnih.govwikipedia.orgportlandpress.com This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon) and directs the incorporation of the unnatural amino acid at that specific site in the protein sequence. frontiersin.orgacs.org

The ability to precisely place an azide group at any desired position in a protein opens up a vast array of possibilities. For example, it allows for the creation of proteins with novel functionalities, such as enzymes with altered catalytic activities or proteins that can be specifically labeled for purification or imaging. nih.govportlandpress.com

This technology is being integrated with other synthetic biology platforms to create novel biosensors, therapeutic proteins, and biomaterials. For instance, a protein could be engineered to contain an azido amino acid at a site that undergoes a conformational change upon binding to a target molecule. This change could then be detected by a click reaction with a fluorescent probe, creating a highly specific biosensor. The integration of (2S)-2-amino-3-azidopropanoic acid into these advanced platforms is poised to drive significant innovation in biotechnology and medicine. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.